

# An In-Depth Technical Guide to 2-Azacyclononanone: Properties, Synthesis, and Therapeutic Potential

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Compound of Interest		
Compound Name:	2-Azacyclononanone	
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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**2-Azacyclononanone**, a nine-membered cyclic lactam, serves as a versatile scaffold in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its potential applications in drug development. While research on specific derivatives of **2-Azacyclononanone** is emerging, this document consolidates the available information and draws parallels from related lactam structures to highlight its therapeutic promise. Particular attention is given to its potential as a precursor for novel antimicrobial and anticancer agents.

#### Introduction

**2-Azacyclononanone**, also known as capryllactam, belongs to the class of medium-ring lactams. Its chemical structure, featuring a nine-membered ring containing an amide bond, provides a unique conformational flexibility that is of interest in the design of bioactive molecules. The lactam ring is a privileged scaffold in medicinal chemistry, most notably found in the life-saving  $\beta$ -lactam antibiotics. The exploration of larger ring lactams, such as **2-Azacyclononanone**, opens new avenues for the development of therapeutics with novel mechanisms of action and pharmacological profiles. This guide aims to provide researchers



and drug development professionals with a foundational understanding of **2- Azacyclononanone**, from its basic chemical properties to its potential as a building block for next-generation pharmaceuticals.

## **Physicochemical Properties of 2-Azacyclononanone**

A thorough understanding of the physicochemical properties of a lead compound is fundamental for drug design and development. **2-Azacyclononanone** is a white to pale yellow crystalline powder under standard conditions.[1] Key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO	[1]
Molecular Weight	141.21 g/mol	[1]
CAS Number	935-30-8	
Melting Point	74-76 °C	[1]
Solubility	Soluble in methanol	[1]
Appearance	White to pale yellow crystalline powder	[1]

# Synthesis of 2-Azacyclononanone

The synthesis of **2-Azacyclononanone** is most commonly achieved through a Beckmann rearrangement of the corresponding oxime. A detailed experimental protocol for the synthesis from cyclooctanone is provided below.

# Experimental Protocol: Synthesis of 2-Azacyclononanone from Cyclooctanone

This protocol is adapted from established procedures for the Beckmann rearrangement of cyclic ketones.

Materials and Equipment:



- Cyclooctanone
- · Hydroxylamine-O-sulfonic acid
- Formic acid
- 5 M Aqueous sodium hydroxide
- 1,4-Dioxane
- Di-tert-butyl dicarbonate
- Three-neck round-bottom flask
- · Heating mantle
- Overhead mechanical stirrer
- Addition funnel
- Thermometer
- Reflux condenser
- Vacuum distillation apparatus

#### Procedure:

#### Step 1: Beckmann Rearrangement

- Set up a 5 L three-neck round-bottom flask equipped with a heating mantle, overhead mechanical stirrer, addition funnel, and thermometer. Ensure the reaction is performed under an inert atmosphere (e.g., argon).
- Charge the flask with hydroxylamine-O-sulfonic acid (1.74 moles, 1.10 equivalents) and formic acid (1 L). Stir the mixture to form a white slurry.
- Prepare a solution of cyclooctanone (1.58 moles, 1.00 equivalent) in formic acid (1 L).



- Slowly add the cyclooctanone solution to the slurry in the reaction flask via the addition funnel over a period of 1 hour. An exothermic reaction will occur, and the internal temperature should be maintained between 40-50 °C.
- After the addition is complete, heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours. The reaction mixture should turn into a clear yellow solution.
- Allow the solution to cool to room temperature.

#### Step 2: Work-up and Purification

- Slowly pour the reaction mixture into a large beaker containing crushed ice to precipitate the product.
- Filter the crude product and wash with cold water.
- For purification, vacuum distillation can be employed. Collect the fraction with a head temperature range of 80 to 120 °C at a pressure between 3.0 and 3.4 mmHg. This should yield **2-Azacyclononanone** as a solid.

Step 3: Hydrolysis to 8-Aminooctanoic Acid (Optional Intermediate)

- Suspend the purified **2-Azacyclononanone** (0.59 moles, 1.0 equivalent) in 5 M aqueous sodium hydroxide (3.23 moles, 5.5 equivalents).
- Heat the suspension to reflux for 4 hours.
- Cool the resulting solution to obtain the sodium salt of 8-aminooctanoic acid.

This protocol provides a reliable method for the gram-scale synthesis of **2-Azacyclononanone**, which can then be used for further derivatization and biological screening.

## **Potential Applications in Drug Development**

While specific drug candidates derived from **2-Azacyclononanone** are not yet prevalent in the literature, the broader class of lactams exhibits a wide range of biological activities. By analogy, derivatives of **2-Azacyclononanone** hold promise in several therapeutic areas.



#### **Antimicrobial Activity**

The β-lactam ring is the cornerstone of a major class of antibiotics. The exploration of larger lactam rings as potential antimicrobial agents is an active area of research. Derivatives of **2-Azacyclononanone** could be synthesized and evaluated for their ability to inhibit bacterial cell wall synthesis or other essential bacterial processes.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

- Preparation of Bacterial Inoculum:
  - From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile broth (e.g., Mueller-Hinton Broth).
  - Incubate the broth culture at 37 °C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10<sup>8</sup> CFU/mL).
  - Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10<sup>5</sup>
    CFU/mL in the test wells.
- · Preparation of Compound Dilutions:
  - Prepare a stock solution of the 2-Azacyclononanone derivative in a suitable solvent (e.g., DMSO).
  - Perform serial two-fold dilutions of the stock solution in broth in a 96-well microtiter plate to achieve a range of test concentrations.
- Inoculation and Incubation:
  - Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
  - Include a positive control (broth with inoculum, no compound) and a negative control (broth only).



- Incubate the plates at 37 °C for 18-24 hours.
- Determination of MIC:
  - The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

## **Anticancer Activity**

Many heterocyclic compounds, including some lactams, have demonstrated potent anticancer activity.[2][3] The flexible nine-membered ring of **2-Azacyclononanone** could allow for the design of derivatives that can bind to unique pockets in oncogenic proteins. For instance, derivatives could be designed as kinase inhibitors, a well-established class of anticancer drugs. [4][5][6]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

- Cell Seeding:
  - Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO<sub>2</sub> incubator.
- Compound Treatment:
  - Prepare serial dilutions of the 2-Azacyclononanone derivative in cell culture medium.
  - Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
  - Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
  - Incubate the plate for 48-72 hours.
- MTT Addition and Incubation:

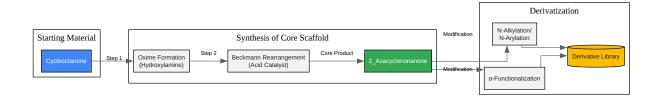


- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
- Formazan Solubilization and Absorbance Measurement:
  - Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
  - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

## **Logical and Experimental Workflows**

To systematically explore the therapeutic potential of **2-Azacyclononanone**, a logical workflow from synthesis to biological evaluation is essential.

### **Workflow for Synthesis and Derivatization**

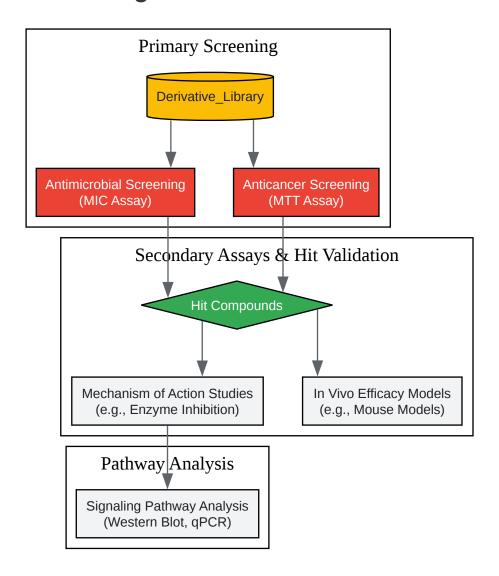


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Caption: Synthetic workflow for **2-Azacyclononanone** and its derivatives.

### **Workflow for Biological Evaluation**



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Caption: Workflow for the biological evaluation of **2-Azacyclononanone** derivatives.

#### **Conclusion and Future Directions**

**2-Azacyclononanone** presents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its straightforward synthesis via the Beckmann rearrangement allows for the accessible production of the core structure. The key to unlocking its full potential lies in the systematic synthesis and screening of a diverse library of its derivatives. Future research



should focus on creating structure-activity relationships (SAR) for antimicrobial and anticancer activities. Furthermore, identifying the specific molecular targets and signaling pathways modulated by active derivatives will be crucial for their advancement as clinical candidates. This technical guide serves as a foundational resource to stimulate and guide further research into the medicinal chemistry of **2-Azacyclononanone** and its analogues.

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